2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a tert-butylphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Dichloromethane: Common solvent for many organic reactions.
Catalysts: Various catalysts can be used to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against certain diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-tert-butylphenyl)benzamide
- 4-bromo-N-(tert-butyl)benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the thiazole ring and the tert-butylphenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H19BrN2OS |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19BrN2OS/c1-20(2,3)14-10-8-13(9-11-14)17-12-25-19(22-17)23-18(24)15-6-4-5-7-16(15)21/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
OIQZHNHPHBICCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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